Solubility Profile of Ethyl 3-(aminomethyl)isonicotinate in Organic Solvents: A Guide to Prediction, Measurement, and Application
Solubility Profile of Ethyl 3-(aminomethyl)isonicotinate in Organic Solvents: A Guide to Prediction, Measurement, and Application
An In-Depth Technical Guide
Abstract
Ethyl 3-(aminomethyl)isonicotinate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound. We delve into the molecular characteristics that dictate its solubility, present a gold-standard protocol for thermodynamic solubility measurement, and discuss high-throughput alternatives for early-stage discovery. This document is designed to empower researchers with the theoretical knowledge and practical methodologies required to effectively utilize Ethyl 3-(aminomethyl)isonicotinate in their work.
Introduction: The Significance of a Solubility Profile
In pharmaceutical and chemical research, understanding a compound's solubility is not merely a procedural step; it is a critical determinant of its potential. For a synthetic intermediate like Ethyl 3-(aminomethyl)isonicotinate, the solubility profile dictates the choice of reaction media, purification strategies (e.g., crystallization), and formulation of stock solutions for screening.[1][2] Poor solubility can lead to challenges in handling, inaccurate results in biological assays, and significant hurdles in process scale-up.
This guide addresses the specific case of Ethyl 3-(aminomethyl)isonicotinate, a molecule featuring a pyridine core, an ethyl ester, and a primary aminomethyl group. This combination of functional groups creates a unique physicochemical profile that requires careful consideration when selecting appropriate solvents.
Molecular Structure Analysis and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[3] The structure of Ethyl 3-(aminomethyl)isonicotinate provides several clues to its expected behavior.
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Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts basicity.
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Ethyl Ester Group: The carbonyl oxygen is a hydrogen bond acceptor, while the ester itself contributes to the molecule's polarity.
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Aminomethyl Group (-CH₂NH₂): This is the most influential group for polar interactions. The primary amine contains two N-H bonds, making it an excellent hydrogen bond donor. The nitrogen's lone pair also makes it a hydrogen bond acceptor and a basic center.
Collectively, these features render Ethyl 3-(aminomethyl)isonicotinate a polar molecule with a high capacity for hydrogen bonding. Based on these characteristics, we can predict its general solubility in different classes of organic solvents.
Predicted Solubility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding interactions (both donor and acceptor) with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Ethers | THF, Diethyl Ether | Low to Moderate | Limited hydrogen bonding capability; moderate polarity may allow some dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Primarily dipole-dipole interactions; lacks hydrogen bonding partners for the amine group. |
| Nonpolar Aromatic | Toluene, Benzene | Very Low | Mismatch in polarity and intermolecular forces. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Significant mismatch in polarity; van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |
This predictive framework serves as a starting point for solvent selection, but must be confirmed by empirical measurement.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[4][5] This method remains the gold standard for its accuracy and is recommended for generating definitive solubility data.[4][6]
Causality-Driven Protocol: The Shake-Flask Method
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Objective: To determine the concentration of a saturated solution of Ethyl 3-(aminomethyl)isonicotinate in a given solvent at a controlled temperature.
Materials:
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Ethyl 3-(aminomethyl)isonicotinate (solid)
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Selected organic solvents (analytical grade)
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Glass vials or flasks with screw caps
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Orbital shaker with temperature control
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility and low analyte binding)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
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Preparation: Add an excess amount of solid Ethyl 3-(aminomethyl)isonicotinate to a series of vials.
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Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
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Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Equilibrate for at least 24-48 hours.
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Causality: Agitation ensures continuous interaction between the solid and the solvent, maximizing the dissolution rate.[6] A long equilibration time is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For some compounds, this can take 72 hours or more.[5]
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Phase Separation: After equilibration, allow the vials to rest at the experimental temperature for a short period to let the excess solid settle. Then, separate the saturated supernatant from the solid.
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Method A (Recommended): Centrifuge the vials at the experimental temperature to pellet the excess solid.
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Method B: Carefully draw the supernatant using a syringe.
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Causality: Effective phase separation is critical to prevent undissolved solid particles from being included in the sample for analysis, which would falsely inflate the measured solubility.
-
-
Filtration: Immediately filter the supernatant through a low-binding syringe filter into a clean collection vial.
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Causality: Filtration removes any remaining microscopic particles. It is vital to check for filter compatibility and potential analyte adsorption, especially for poorly soluble compounds, as this can be a significant source of error.[4]
-
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, filtered saturate with a suitable solvent (often the mobile phase of the HPLC method) to bring its concentration into the linear range of the analytical method.
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Quantification via HPLC: Analyze the diluted sample using a validated, stability-indicating HPLC method. Calculate the concentration of Ethyl 3-(aminomethyl)isonicotinate in the original saturated solution by accounting for the dilution factor.
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Validation: To confirm that equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[8] Additionally, the residual solid should be analyzed (e.g., by XRPD or DSC) to ensure the compound has not changed its solid form (e.g., converted to a solvate).[5]
Visualization of Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Visualization of Molecular Interactions
Caption: Key Intermolecular Forces Driving Solubility.
High-Throughput Screening (HTS) for Kinetic Solubility
For early-stage drug discovery where hundreds of compounds may need to be triaged, the Shake-Flask method is too labor-intensive.[2] In these cases, kinetic solubility assays are employed. These methods measure the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, begins to form a solid phase.[5]
One common HTS method is nephelometry , which measures turbidity (light scattering) from the precipitate formed.[2][4] While fast and material-sparing, it's important to recognize that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by experimental conditions.[9][10] They are best used for rank-ordering compounds rather than for definitive measurements.
Data Presentation and Conclusion
All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.
Example Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask |
The solubility profile of Ethyl 3-(aminomethyl)isonicotinate is dictated by its polar nature and its strong capacity for hydrogen bonding. Its predicted high solubility in polar protic solvents and moderate solubility in polar aprotic solvents makes it a versatile building block for a range of synthetic applications. For precise and reliable data, the Shake-Flask method coupled with HPLC analysis is the recommended approach. By applying the principles and protocols outlined in this guide, researchers can confidently determine the solubility of this compound, enabling its effective and efficient use in their scientific endeavors.
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